molecular formula C12H13Cl3N2O2 B2695016 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide CAS No. 303151-25-9

2,2,2-trichloro-N-(2-morpholinophenyl)acetamide

Cat. No.: B2695016
CAS No.: 303151-25-9
M. Wt: 323.6
InChI Key: NPZYTTWPRZDIML-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide is a chemical compound with the molecular formula C12H13Cl3N2O2 and a molecular weight of 323.6 g/mol It is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further connected to a morpholinophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide typically involves the reaction of 2-morpholinophenylamine with trichloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . The reaction can be represented as follows:

2-Morpholinophenylamine+Trichloroacetyl chlorideThis compound\text{2-Morpholinophenylamine} + \text{Trichloroacetyl chloride} \rightarrow \text{this compound} 2-Morpholinophenylamine+Trichloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted amides.

    Hydrolysis: Formation of 2-morpholinophenylamine and trichloroacetic acid.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced amides.

Scientific Research Applications

2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide
  • 2,2,2-Trichloro-N-(3-morpholinophenyl)acetamide
  • 2,2,2-Trichloro-N-(2-piperidinophenyl)acetamide

Uniqueness

2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide is unique due to the specific positioning of the morpholine ring on the phenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,2,2-trichloro-N-(2-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3N2O2/c13-12(14,15)11(18)16-9-3-1-2-4-10(9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZYTTWPRZDIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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